Cas no 1000896-51-4 (5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine)
![5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine structure](https://ja.kuujia.com/scimg/cas/1000896-51-4x500.png)
5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
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- 5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine, 5-[(3-fluorophenyl)methoxy]-
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- MDL: MFCD24624355
- インチ: 1S/C10H10FN3O/c11-8-3-1-2-7(4-8)6-15-10-5-9(12)13-14-10/h1-5H,6H2,(H3,12,13,14)
- InChIKey: VYTPXFOAFHCQLN-UHFFFAOYSA-N
- ほほえんだ: N1C(OCC2=CC=CC(F)=C2)=CC(N)=N1
5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D556913-1g |
1H-Pyrazol-3-amine, 5-[(3-fluorophenyl)methoxy] |
1000896-51-4 | 96% | 1g |
$1095 | 2025-02-25 | |
eNovation Chemicals LLC | D556913-1g |
1H-Pyrazol-3-amine, 5-[(3-fluorophenyl)methoxy] |
1000896-51-4 | 96% | 1g |
$1095 | 2024-05-25 | |
eNovation Chemicals LLC | D556913-1g |
1H-Pyrazol-3-amine, 5-[(3-fluorophenyl)methoxy] |
1000896-51-4 | 96% | 1g |
$1095 | 2025-02-20 |
5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amineに関する追加情報
5-[(3-Fluorophenyl)Methoxy]-1H-Pyrazol-3-Amine: A Comprehensive Overview
5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine, also known by its CAS number 1000896-51-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound features a pyrazole ring substituted with a methoxy group attached to a 3-fluorophenyl moiety at the 5-position and an amine group at the 3-position. These structural elements contribute to its unique chemical properties and biological functions.
The synthesis of 5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodology have enabled the efficient and scalable production of this compound, making it more accessible for research and development purposes. Researchers have explored various routes to optimize the yield and purity of this compound, leveraging modern catalytic systems and green chemistry principles.
One of the most promising aspects of 5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine lies in its potential as a lead compound for drug discovery. Pyrazole derivatives are known for their ability to modulate a wide range of biological targets, including enzymes, receptors, and ion channels. Studies have shown that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are implicated in various pathological conditions such as cancer and inflammatory diseases. Furthermore, its ability to penetrate cellular membranes and interact with intracellular targets makes it a valuable candidate for therapeutic interventions.
The pharmacokinetic properties of 5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine have also been investigated in preclinical models. Research indicates that this compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its potential as an orally bioavailable drug. However, further studies are required to fully understand its pharmacokinetics in humans and to assess its safety profile.
In addition to its therapeutic potential, 5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent studies have explored the integration of this compound into conjugated systems to enhance their optoelectronic properties, paving the way for innovative materials with tailored functionalities.
The development of analytical methods for the characterization of 5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine has also seen significant progress. Advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the accurate determination of its purity and structure. These methods are essential for maintaining quality control during the manufacturing process and for ensuring the reliability of experimental results.
In conclusion, 5-[(3-fluorophenyl)methoxy]-1H-pyrazol-3-amine, with its CAS number 1000896-51-4, represents a versatile compound with multifaceted applications across various scientific disciplines. Its structural features, coupled with recent advancements in synthesis, pharmacology, and materials science, position it as a valuable tool for both academic research and industrial innovation. As research continues to uncover new insights into its properties and functions, this compound is poised to make significant contributions to the advancement of science and technology.
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